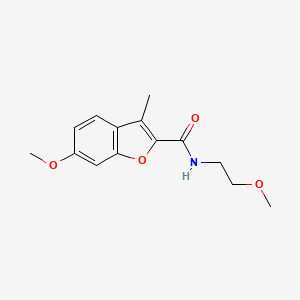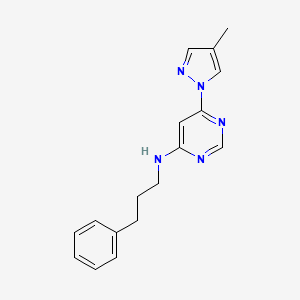![molecular formula C16H17N9 B6443672 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine CAS No. 2548981-73-1](/img/structure/B6443672.png)
9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure combining a purine base with a pyrazolo[1,5-a]pyrimidine moiety, linked via a piperazine ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit significant photophysical properties, which can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors of these compounds .
Biochemical Pathways
Pyrazolopyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound may interact with purine metabolism pathways.
Pharmacokinetics
The compound’s significant photophysical properties and its potential as a strategic compound for optical applications suggest that it may have unique pharmacokinetic properties .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidine family have been noted for their anticancer potential and enzymatic inhibitory activity . This suggests that the compound may have similar effects.
Action Environment
The compound’s significant photophysical properties and its potential for optical applications suggest that it may be sensitive to light and other environmental factors .
Orientations Futures
The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests promising future directions in the field of medicinal chemistry and material science.
Analyse Biochimique
Biochemical Properties
The 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As a purine analogue, it can act as an antimetabolite, interfering with the normal metabolic processes of purines
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have shown cytotoxic activity against colon, breast, and lung carcinoma cells
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential stability
Metabolic Pathways
As a purine analogue, it may be involved in purine metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as aminopyrazoles and β-diketones, under acidic or basic conditions.
Attachment of the Piperazine Ring: The pyrazolo[1,5-a]pyrimidine core is then reacted with piperazine derivatives, often using nucleophilic substitution reactions.
Introduction of the Purine Moiety: The final step involves the coupling of the piperazine-linked pyrazolo[1,5-a]pyrimidine with a purine derivative, typically through a condensation reaction facilitated by catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the purine and pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It is particularly studied for its potential anticancer properties, as it can interfere with cell proliferation pathways.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a potential candidate for treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Purine Derivatives: Compounds like adenine and guanine, which are naturally occurring purines, have different biological roles but share structural similarities.
Uniqueness
What sets 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine apart is its combined structural features, which allow it to interact with multiple biological targets. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development in pathogens or cancer cells.
Propriétés
IUPAC Name |
9-methyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-22-11-19-14-15(22)17-10-18-16(14)24-8-6-23(7-9-24)12-3-5-25-13(21-12)2-4-20-25/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRPLVHNZPDGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=NN5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6443607.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6443613.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6443615.png)

![3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)(methyl)amino]-1,2-benzothiazole-1,1-dione](/img/structure/B6443643.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6443647.png)
![3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione](/img/structure/B6443654.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1,2-benzothiazole-1,1-dione](/img/structure/B6443662.png)
![methyl {4-[6-hydroxy-3-methyl-7-(3-methylbutyl)-2-oxo-3,7-dihydro-2H-purin-8-yl]piperazin-1-yl}acetate](/img/structure/B6443675.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B6443682.png)
![4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline](/img/structure/B6443687.png)
![3-[Methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione](/img/structure/B6443690.png)
![3-[Methyl(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione](/img/structure/B6443698.png)
